

Technical Guide: Discovery & Synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

[Get Quote](#)

Executive Summary

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (also known as 5-Chloroacetylaminosalicylic acid) is a critical synthetic intermediate derived from Mesalamine (5-Aminosalicylic acid, 5-ASA). It serves as a strategic "linchpin" molecule in medicinal chemistry, specifically in the development of colon-targeted prodrugs and novel anti-inflammatory conjugates.

This guide details the technical discovery of this compound not as a standalone drug, but as a chemoselective solution to a complex problem: How to functionalize the 5-amino position of Mesalamine while preserving the integrity of the salicylic acid core.

Chemical Identity

Property	Detail
IUPAC Name	5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid
CAS Number	80074-26-6 (General analog ref: 321-14-2 for core)
Molecular Formula	C ₉ H ₈ ClNO ₄
Molecular Weight	229.62 g/mol
Core Scaffold	5-Aminosalicylic Acid (5-ASA)
Functional Group	-Haloacetamide (Electrophilic Warhead)

The Discovery Context: Solving the 5-ASA Conjugation Problem

The discovery of this intermediate emerged from the need to improve the pharmacokinetics of Mesalamine. 5-ASA is rapidly absorbed in the small intestine, but for ulcerative colitis, it must reach the colon.

Researchers identified that modifying the primary amine at the 5-position could create prodrugs (like Balsalazide or Olsalazine) or conjugates (e.g., with glycine or taurine). However, direct alkylation of 5-ASA is difficult due to its zwitterionic nature and multiple nucleophilic sites (Phenol -OH, Carboxyl -COOH, Amine -NH₂).

The Chloroacetyl derivative was "discovered" as the optimal solution because:

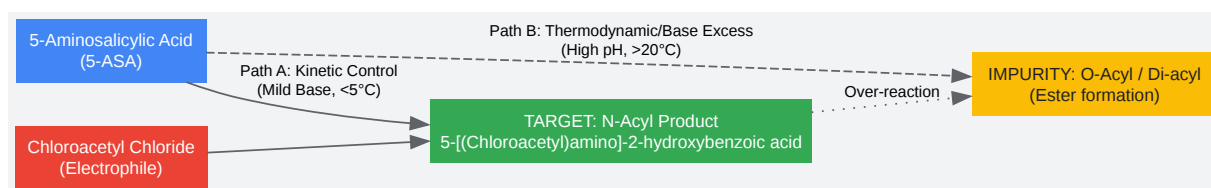
- **Chemoselectivity:** It allows for precise N-acylation without protecting groups.
- **Reactivity:** The chloride is a good leaving group, enabling mild displacement by amines or thiols to form complex conjugates.
- **Stability:** The amide bond formed is stable enough to survive gastric transit but can be cleaved by colonic bacterial azoreductases or amidases (depending on specific design).

Synthesis & Process Chemistry

The synthesis relies on the Schotten-Baumann reaction principles or anhydrous acylation. The critical challenge is Chemoselectivity: ensuring the electrophile (Chloroacetyl chloride) attacks the Amino group (forming an amide) and NOT the Phenolic Hydroxyl (forming an ester).

Reaction Pathway & Logic

The amine is more nucleophilic than the phenol at neutral/mildly basic pH. However, if the pH is too high (phenolate formation) or the temperature is uncontrolled, O-acylation occurs.



[Click to download full resolution via product page](#)

Figure 1: Chemoselectivity pathways in the acylation of 5-ASA. Path A is the desired route.

Detailed Protocol: The "Buffered Aqueous" Method

This method is preferred for its "Green" profile and high selectivity.

Reagents:

- 5-Aminosalicylic acid (1.0 eq)
- Chloroacetyl chloride (1.1 eq)[1]
- Sodium Bicarbonate () or Sodium Acetate (2.5 eq)
- Solvent: Water / Acetone (1:1 v/v) or Water / THF

Step-by-Step Methodology:

- Dissolution: Suspend 5-ASA in the Water/Acetone mixture. Add base () slowly to dissolve the 5-ASA by deprotonating the carboxylic acid (forming the soluble carboxylate salt). Note: The pH should be ~8.0. Do not exceed pH 10 to avoid phenolate formation.
- Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature suppresses the competing O-acylation reaction.
- Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes. Maintain temperature <5°C. The reaction is highly exothermic.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
- Quench & Isolation: Acidify the mixture with 1N HCl to pH ~2.0. The product, being less soluble in its free acid form than the starting material, will precipitate as a white/off-white solid.
- Purification: Filter the solid. Wash with cold water (to remove inorganic salts) and cold ethanol (to remove unreacted chloroacetyl chloride). Recrystallize from Ethanol/Water if necessary.

Protocol Validation (Self-Check)

- TLC Monitoring: Mobile phase Ethyl Acetate:Methanol:Acetic Acid (90:10:1). The product will have a higher R_f than 5-ASA (which stays at the baseline).
- Iron(III) Chloride Test: The product retains the phenolic -OH. Adding $FeCl_3$ should still yield a violet color. If the color is negative, O-acylation (impurity) has occurred.

Analytical Characterization

To confirm the identity of the discovered intermediate, the following spectral features are diagnostic.

Technique	Diagnostic Signal	Structural Confirmation
¹ H-NMR (DMSO-d ₆)	4.25 ppm (s, 2H)	Confirms -CH ₂ Cl protons (singlet).
¹ H-NMR (DMSO-d ₆)	10.2 ppm (s, 1H)	Confirms Amide -NH. Disappearance of broad aniline signal.
¹ H-NMR (DMSO-d ₆)	11.0+ ppm (br)	Confirms Phenolic -OH and -COOH are intact (exchangeable).
IR Spectroscopy	1650–1660 cm ⁻¹	Strong Amide I band (C=O stretch).
IR Spectroscopy	~3200–3400 cm ⁻¹	Broad -OH/-NH stretch.
Mass Spectrometry	m/z 228/230 (M-H) ⁻	Characteristic 3:1 Chlorine isotope pattern.

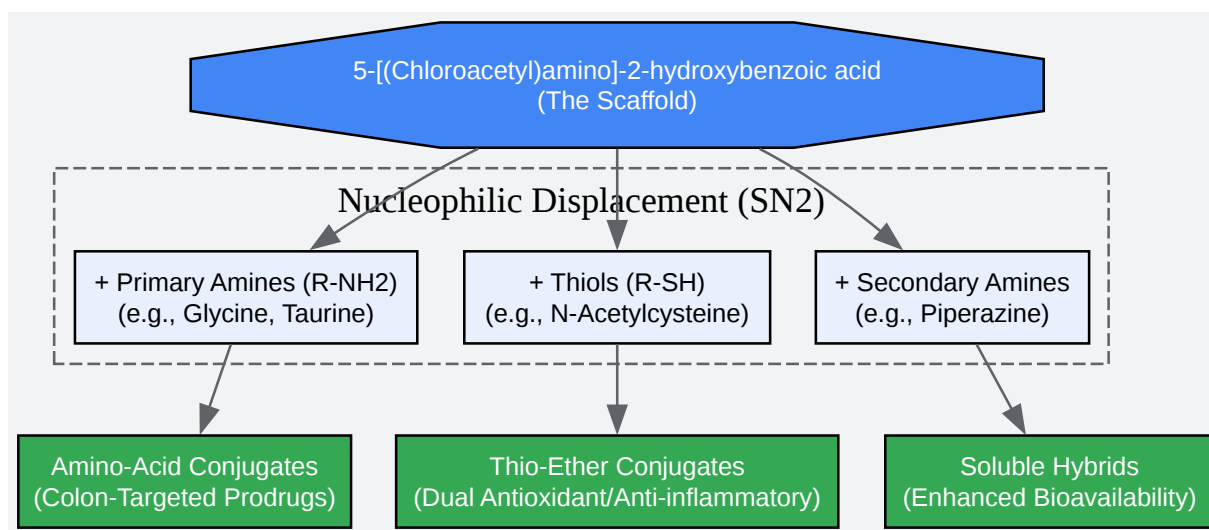
Applications: The "Warhead" Strategy

Once synthesized, **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** acts as a scaffold for "Diversity-Oriented Synthesis" (DOS). The chlorine atom is a "warhead" susceptible to displacement.

Downstream Workflow

The discovery of this intermediate enabled the synthesis of:

- Glycine Conjugates: Mimicking natural bile acid conjugation.
- Thio-Conjugates: Linking antioxidant thiols (like N-acetylcysteine) to the anti-inflammatory 5-ASA core.
- Heterocyclic Hybrids: Reacting with amines to form piperazine or morpholine derivatives for enhanced solubility.



[Click to download full resolution via product page](#)

Figure 2: The "Warhead" utility of the chloroacetyl intermediate in drug discovery.

References

- BenchChem. (2025).^[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
- Jung, Y. J., et al. (2000). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. *Journal of Pharmaceutical Sciences*. Retrieved from
- Sigma-Aldrich. (2025). Product Specification: **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid**. Retrieved from
- ResearchGate. (2018). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from
- PubChem. (2025). Compound Summary: 5-Chlorosalicylic Acid & Derivatives. National Library of Medicine. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- To cite this document: BenchChem. [Technical Guide: Discovery & Synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604561/docs#technical-guide-discovery-synthesis-of-5-chloroacetyl-amino-2-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

